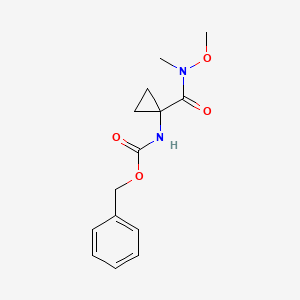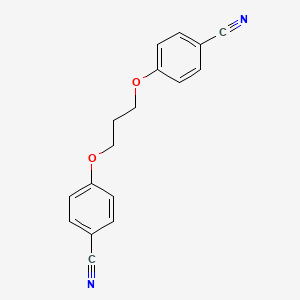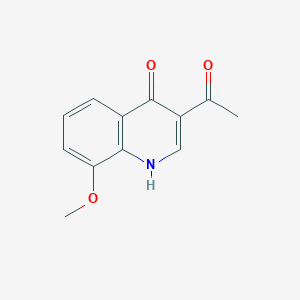![molecular formula C18H17ClN2 B8788231 Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- CAS No. 59455-94-6](/img/structure/B8788231.png)
Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- is a derivative of quinazoline, a heterocyclic compound with a double-ring structure consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves the condensation of anthranilic acid or its derivatives with various reagents. For Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]-, one common method involves the reaction of 4-chloroanthranilic acid with triethyl orthoformate to form the corresponding quinazoline derivative .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs scalable and efficient synthetic routes. The use of acid chlorides, anhydrides, and formates in cyclization reactions allows for the preparation of various 2,4-disubstituted quinazoline derivatives in moderate to good yields . These methods are flexible and can be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Cyclization Reactions: Cyclization with acid chlorides or anhydrides can form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, triethyl orthoformate, formamide, and various nucleophiles. Reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include substituted quinazolines, quinazoline N-oxides, and fused heterocyclic systems .
Wissenschaftliche Forschungsanwendungen
Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- involves its interaction with molecular targets such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that are crucial for cancer cell proliferation and survival . The compound may also interact with other molecular targets, contributing to its anti-inflammatory and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Erlotinib: An anti-cancer drug that inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.
Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Prazosin: An alpha-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia.
Uniqueness
Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- is unique due to its specific substituents, which confer distinct biological activities and pharmacological properties. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
59455-94-6 |
|---|---|
Molekularformel |
C18H17ClN2 |
Molekulargewicht |
296.8 g/mol |
IUPAC-Name |
2-(4-tert-butylphenyl)-4-chloroquinazoline |
InChI |
InChI=1S/C18H17ClN2/c1-18(2,3)13-10-8-12(9-11-13)17-20-15-7-5-4-6-14(15)16(19)21-17/h4-11H,1-3H3 |
InChI-Schlüssel |
FYLZBCRPYWYANT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Cyclopropyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B8788179.png)

![5-azido-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8788191.png)





